molecular formula C21H27N3O3 B7080871 N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide

N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B7080871
M. Wt: 369.5 g/mol
InChI Key: TVTCJDXIKNRIQC-UHFFFAOYSA-N
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Description

N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Properties

IUPAC Name

N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16-14-24(15-18(16)23-9-12-26-13-10-23)21(25)22-20(19-8-5-11-27-19)17-6-3-2-4-7-17/h2-8,11,16,18,20H,9-10,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTCJDXIKNRIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N2CCOCC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide involves multiple steps, including the formation of the furan ring, the introduction of the phenyl group, and the construction of the morpholine and pyrrolidine rings. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and other functional groups in the compound allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth, disruption of viral replication, or induction of apoptosis in cancer cells .

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